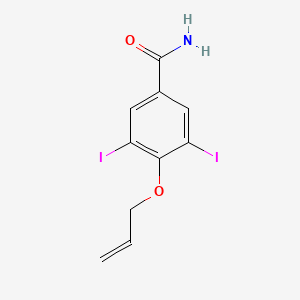
Boc-wld-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-wld-NH2, also known as tert-butoxycarbonyl-protected amino acid derivative, is a compound widely used in organic synthesis, particularly in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-wld-NH2 typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids can efficiently catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-wld-NH2 undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles such as acyl chlorides (RCOCl) or aldehydes (RCHO).
Common Reagents and Conditions
Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), and various catalysts like iodine or perchloric acid adsorbed on silica-gel .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines .
Aplicaciones Científicas De Investigación
Boc-wld-NH2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: This compound is used as a building block in the synthesis of peptides, providing protection to the amino group during the coupling reactions.
Drug Discovery: It is used in the development of new pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: This compound is used in the study of protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of Boc-wld-NH2 involves the protection of the amino group, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-wld-NH2: Another commonly used protecting group for amino acids, which is base-labile.
Cbz-wld-NH2: A benzyl carbamate protecting group that can be removed by catalytic hydrogenation.
Uniqueness
Boc-wld-NH2 is unique due to its stability under basic conditions and its ability to be selectively cleaved under acidic conditions. This makes it highly versatile and widely used in peptide synthesis compared to other protecting groups .
Propiedades
Número CAS |
99777-81-8 |
|---|---|
Fórmula molecular |
C26H37N5O7 |
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1 |
Clave InChI |
HQSPELWTYMJAKW-NLWGTHIKSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

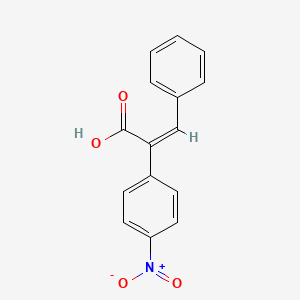
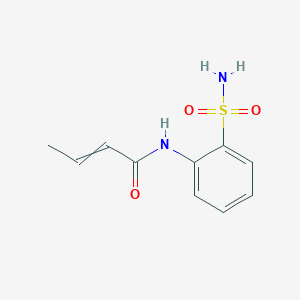
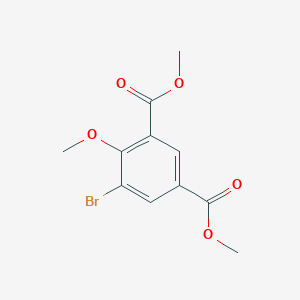
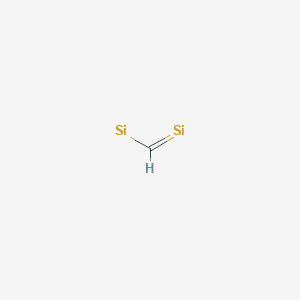
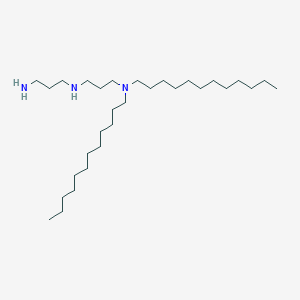
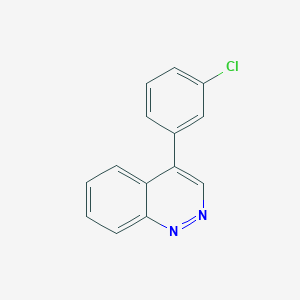
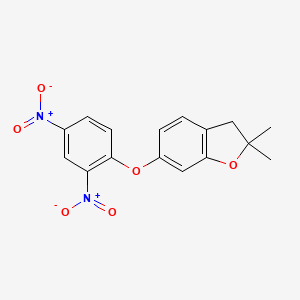
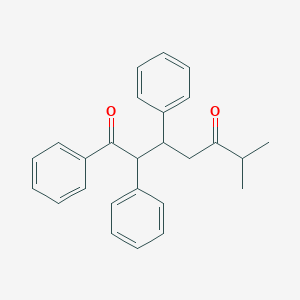

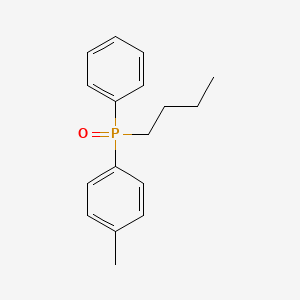
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
